Ganorbiformin B
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Overview
Description
Ganorbiformin B is a lanostane triterpenoid compound isolated from the medicinal mushroom Ganoderma. It shares the same lanostane skeleton with known ganoderic acids and exhibits potent antimycobacterial activity against Mycobacterium tuberculosis H37Ra . This compound is part of a larger group of bioactive molecules derived from Ganoderma species, which have been traditionally used in Asian countries for their medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ganorbiformin B involves multiple steps, starting from the extraction of triterpenoids from Ganoderma species. The process typically includes:
Extraction: Using solvents like ethanol or methanol to extract triterpenoids from the fruiting bodies, spores, or mycelia of Ganoderma.
Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound from other triterpenoids.
Characterization: Utilizing spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure of this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. large-scale extraction and purification processes are being optimized to increase yield and purity. Biotechnological approaches, including the use of genetically modified Ganoderma strains, are being explored to enhance the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Ganorbiformin B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Ganorbiformin B has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ganorbiformin B involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit Enzymes: this compound inhibits enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis.
Modulate Immune Response: It has immunomodulatory effects, enhancing the body’s ability to fight infections.
Induce Apoptosis: In cancer cells, this compound can induce programmed cell death (apoptosis) through various signaling pathways.
Comparison with Similar Compounds
Ganorbiformin B is unique among lanostane triterpenoids due to its specific structural features and biological activities. Similar compounds include:
Ganoderic Acids: These compounds share the lanostane skeleton but differ in their functional groups and biological activities.
Lucidenic Acids: Another group of triterpenoids from Ganoderma with distinct structural variations.
12-Hydroxyganoderic Acid: A hydroxylated derivative of ganoderic acid with unique bioactivities.
Properties
Molecular Formula |
C34H50O7 |
---|---|
Molecular Weight |
570.8 g/mol |
IUPAC Name |
(E,5S,6S)-5-acetyloxy-6-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C34H50O7/c1-19(30(38)39)10-11-26(40-21(3)35)20(2)23-12-17-34(9)29-24(13-16-33(23,34)8)32(7)15-14-28(41-22(4)36)31(5,6)27(32)18-25(29)37/h10,20,23,26-28H,11-18H2,1-9H3,(H,38,39)/b19-10+/t20-,23+,26-,27-,28-,32+,33+,34-/m0/s1 |
InChI Key |
FPSBBGUSAFEFFR-ITEMVNEESA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)[C@H](C/C=C(\C)/C(=O)O)OC(=O)C |
Canonical SMILES |
CC(C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C |
Origin of Product |
United States |
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